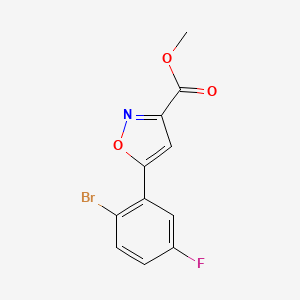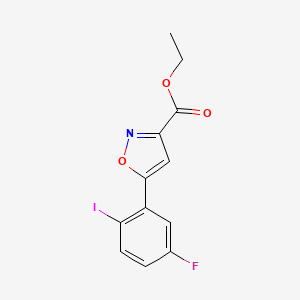
2-Methyl-5-(4-trifluoromethoxyphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 2-amino-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
- 2-Methyl-5-[4-(methoxy)phenyl]oxazole
- 2-Methyl-5-[4-(fluoromethoxy)phenyl]oxazole
Uniqueness
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
Propriétés
Formule moléculaire |
C11H8F3NO2 |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
2-methyl-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H8F3NO2/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3 |
Clé InChI |
RKWUDBXBKOWYHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)






![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


